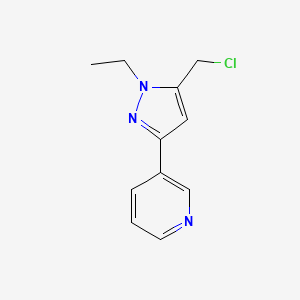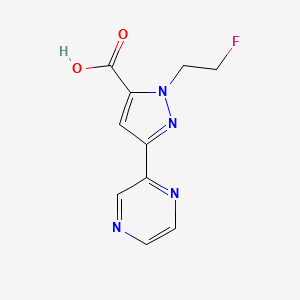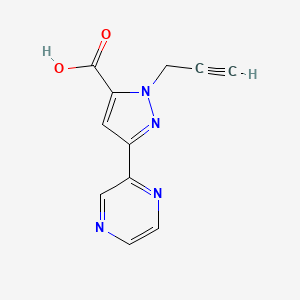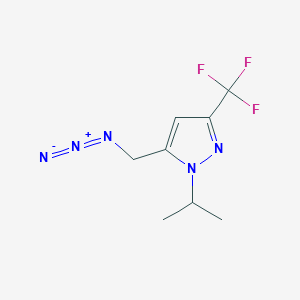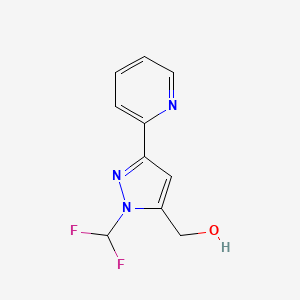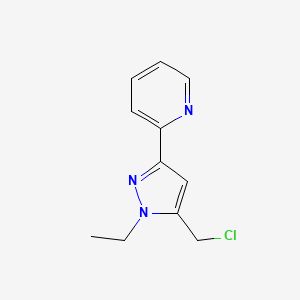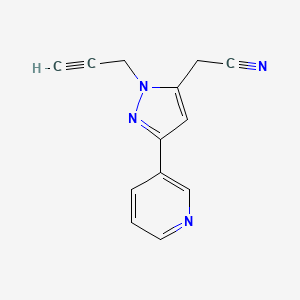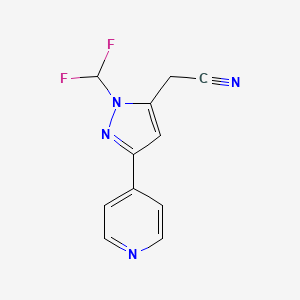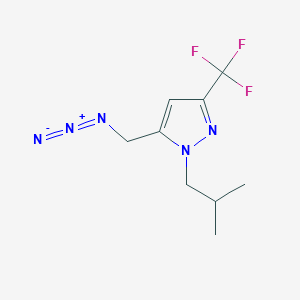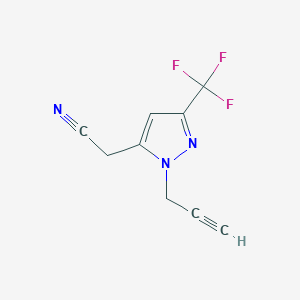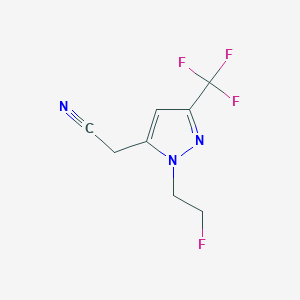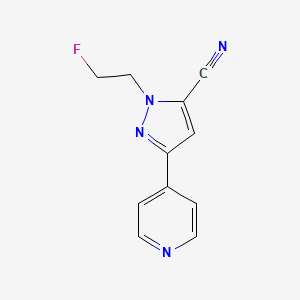
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is an organic compound that features a pyrazole ring substituted with a fluoroethyl group, a pyridinyl group, and a carbonitrile group
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving pyrazole-containing compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through nucleophilic substitution reactions, often using fluoroethyl halides.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through dehydration of an amide or through a cyanation reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions used.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoroethyl and pyridinyl groups can enhance the compound’s binding affinity and specificity, while the carbonitrile group can influence its reactivity and stability.
Comparación Con Compuestos Similares
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives, such as:
1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with the pyridinyl group at a different position, which can influence its binding properties and mechanism of action.
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with the carbonitrile group at a different position, which can affect its chemical reactivity and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDYLGZBKHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


